molecular formula C35H36O7 B014605 Benzyl 6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate CAS No. 142797-33-9

Benzyl 6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate

Cat. No. B014605
M. Wt: 568.7 g/mol
InChI Key: ZSBAMJXOTVTRDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Benzyl 6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate” is a chemical compound with the molecular formula C35H36O7 . It has a molecular weight of 568.7 g/mol . This compound is used as a building block for the synthesis of complex carbohydrates .


Synthesis Analysis

The synthesis of “Benzyl 6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate” involves several steps. It is a protected galactopyranoside, which means it has certain groups (β-phenylthio and 6-benzyl) that prevent it from reacting in certain ways during the synthesis process . Unfortunately, the exact synthesis process is not detailed in the available resources.


Molecular Structure Analysis

The molecular structure of “Benzyl 6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate” is complex, with several phenylmethoxy groups attached to an oxane ring . The InChI (International Chemical Identifier) string for this compound is InChI=1S/C35H36O7/c1-37-35-33 (40-24-28-18-10-4-11-19-28)31 (39-23-27-16-8-3-9-17-27)30 (38-22-26-14-6-2-7-15-26)32 (42-35)34 (36)41-25-29-20-12-5-13-21-29/h2-21,30-33,35H,22-25H2,1H3 .


Physical And Chemical Properties Analysis

“Benzyl 6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate” has a density of 1.22 g/cm3 and a boiling point of 662.7ºC at 760 mmHg . It has a topological polar surface area of 72.4 Ų and a XLogP3-AA value of 5.6 . The compound has a rotatable bond count of 14 .

Future Directions

The future directions for “Benzyl 6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate” are not specified in the available resources. Given its role as a building block for complex carbohydrates, it may have potential applications in the development of new drugs or treatments .

properties

IUPAC Name

benzyl 6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36O7/c1-37-35-33(40-24-28-18-10-4-11-19-28)31(39-23-27-16-8-3-9-17-27)30(38-22-26-14-6-2-7-15-26)32(42-35)34(36)41-25-29-20-12-5-13-21-29/h2-21,30-33,35H,22-25H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBAMJXOTVTRDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408135
Record name Benzyl 6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate

CAS RN

142797-33-9
Record name Benzyl 6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate
Reactant of Route 3
Benzyl 6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Benzyl 6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Benzyl 6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Benzyl 6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.